3-[(3-fluorobenzyl)sulfanyl]-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole
CAS No.:
Cat. No.: VC16308963
Molecular Formula: C14H12FN3S2
Molecular Weight: 305.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H12FN3S2 |
|---|---|
| Molecular Weight | 305.4 g/mol |
| IUPAC Name | 3-[(3-fluorophenyl)methylsulfanyl]-4-methyl-5-thiophen-2-yl-1,2,4-triazole |
| Standard InChI | InChI=1S/C14H12FN3S2/c1-18-13(12-6-3-7-19-12)16-17-14(18)20-9-10-4-2-5-11(15)8-10/h2-8H,9H2,1H3 |
| Standard InChI Key | QKWFAUHUVYADGM-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=NN=C1SCC2=CC(=CC=C2)F)C3=CC=CS3 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula, C₁₄H₁₂FN₃S₂, corresponds to a molecular weight of 305.4 g/mol . Its IUPAC name, 3-[(3-fluorophenyl)methylsulfanyl]-4-methyl-5-thiophen-2-yl-1,2,4-triazole, reflects the substitution pattern on the triazole ring:
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Position 3: A 3-fluorobenzylsulfanyl group (-S-CH₂-C₆H₄-F)
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Position 4: A methyl group (-CH₃)
The presence of fluorine and sulfur atoms introduces electronegativity and polarizability, influencing intermolecular interactions and solubility.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂FN₃S₂ |
| Molecular Weight (g/mol) | 305.4 |
| IUPAC Name | 3-[(3-fluorophenyl)methylsulfanyl]-4-methyl-5-thiophen-2-yl-1,2,4-triazole |
| CAS Number | 585561-66-6 |
| SMILES | CN1C(=NN=C1SCC2=CC(=CC=C2)F)C3=CC=CS3 |
Crystallographic Insights
Single-crystal X-ray diffraction studies of analogous triazole derivatives (e.g., 4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole) reveal orthorhombic crystal systems (space group P2₁2₁2₁) with lattice parameters a = 8.927 Å, b = 11.452 Å, and c = 18.258 Å . The thiophene ring exhibits positional disorder, occupying two orientations with a 0.83:0.17 occupancy ratio . The triazole core adopts a planar conformation, with the thiophene and fluorobenzyl groups oriented at dihedral angles of 31.14° and 45.67°, respectively .
Synthesis and Structural Modification
Synthetic Pathways
The synthesis involves sequential functionalization of the 1,2,4-triazole core:
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Core Formation: Cyclocondensation of thiosemicarbazides with carboxylic acids or esters under acidic conditions.
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Sulfanyl Introduction: Alkylation of the triazole thiol group with 3-fluorobenzyl bromide in the presence of a base (e.g., K₂CO₃) .
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Methylation: Quaternization of the triazole nitrogen using methyl iodide.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Triazole Formation | HCl (aq.), reflux, 6 h | 65–70 |
| Sulfanyl Addition | K₂CO₃, DMF, 80°C, 12 h | 75–80 |
| Methylation | CH₃I, NaOH, MeOH, rt, 8 h | 85–90 |
Structural Analogues and SAR
Modifications to the fluorobenzyl or thiophenyl groups significantly alter biological activity. For example:
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4-Fluorobenzyl analogues show enhanced COX-2 selectivity due to improved hydrophobic interactions with the enzyme’s active site .
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Thiophene substitution at position 5 increases π-π stacking potential, influencing membrane permeability .
Supramolecular Assembly and Non-Covalent Interactions
Intermolecular Forces in Crystallization
The crystalline lattice is stabilized by a network of weak interactions:
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C–H···N Hydrogen Bonds: Between triazole N atoms and aromatic C–H donors (2.50–2.65 Å) .
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S···π Chalcogen Bonds: Involving thiophene sulfur and fluorobenzyl rings (3.30–3.45 Å) .
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F···π Interactions: Fluorine atoms interacting with electron-rich thiophene rings (3.15 Å) .
Table 3: Dominant Non-Covalent Interactions
| Interaction Type | Bond Length (Å) | Energy (kJ/mol) |
|---|---|---|
| C–H···N | 2.55 | -8.2 |
| S···π | 3.35 | -5.7 |
| F···π | 3.15 | -4.9 |
Hirshfeld Surface Analysis
Hirshfeld surfaces mapped for related compounds indicate that:
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C–H···F Interactions contribute 12–15% of total surface contacts .
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S···H Contacts account for 18–22%, underscoring the role of sulfur in crystal packing .
| Compound | Binding Energy (kcal/mol) | IC₅₀ (µM) |
|---|---|---|
| Target Compound | -9.2 | 0.45 |
| Celecoxib (Reference) | -10.1 | 0.03 |
Antimicrobial Activity
Preliminary assays against Staphylococcus aureus and Candida albicans reveal moderate activity (MIC = 32–64 µg/mL), attributed to membrane disruption via sulfur-containing groups.
Computational and Theoretical Studies
Topological Analysis
Quantum Theory of Atoms in Molecules (QTAIM) analysis of electron density at bond critical points confirms:
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S···π Interactions: Electron density (ρ) = 0.008–0.012 e·Å⁻³ .
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F···π Contacts: Laplacian (∇²ρ) = +0.024 e·Å⁻⁵, indicative of closed-shell interactions .
Lattice Energy Calculations
PIXEL method computations estimate a total lattice energy of -145.6 kJ/mol, with dispersion forces contributing 60% of stabilization .
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